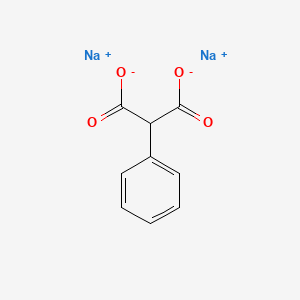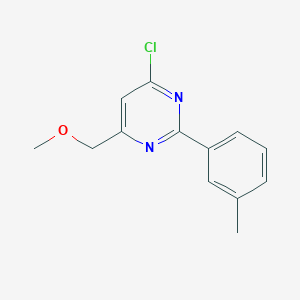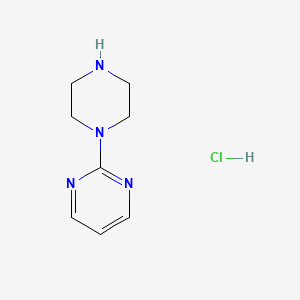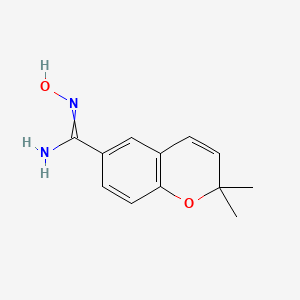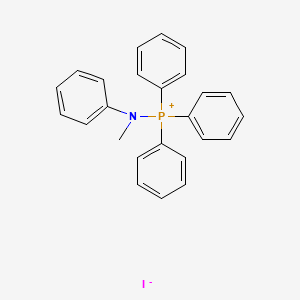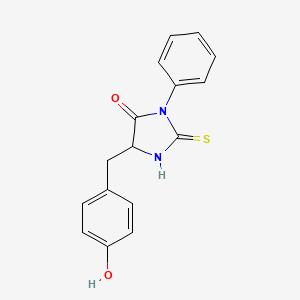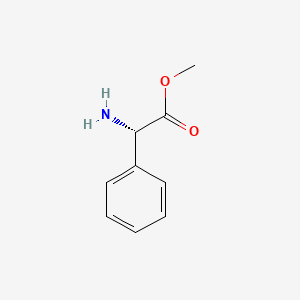
2-(1,8-Naphthyridin-2-yl)phenol
Descripción general
Descripción
2-(1,8-Naphthyridin-2-yl)phenol, also known as 2-NP, is a cell-permeable naphthyridinyl-phenolic compound . It selectively enhances cytokine-induced STAT1 transcription activity .
Synthesis Analysis
The synthesis of 2-(1,8-Naphthyridin-2-yl)phenol involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular formula of 2-(1,8-Naphthyridin-2-yl)phenol is C14H10N2O . The molecular weight is 222.24 .Chemical Reactions Analysis
2-(1,8-Naphthyridin-2-yl)phenol selectively enhances cytokine-induced STAT1 transcription activity . It enhances IFN-γ-induced STAT1-dependent signaling, but not IFN-γ-induced STAT3-dependent signaling or TNF-α-induced NF-κB-dependent signaling in cell-based reporter assays .Physical And Chemical Properties Analysis
2-(1,8-Naphthyridin-2-yl)phenol is a crystalline solid . It is soluble in DMF to 10 mg/ml and in ethanol to 25 mM . The λmax is at 215, 257, 359 nm .Aplicaciones Científicas De Investigación
Enhancer of STAT1 Activity
“2-(1,8-Naphthyridin-2-yl)phenol” (also known as 2-NP) is an enhancer of STAT1 activity . It enhances IFN-γ-induced STAT1-dependent signaling, but not IFN-γ-induced STAT3-dependent signaling or TNF-α-induced NF-κB-dependent signaling in cell-based reporter assays . 2-NP increases IFN-γ-induced expression of the STAT1 target gene IRF3 and STAT1 phosphorylation in NIH3T3 cells .
Cancer Research
2-NP has been shown to increase the growth inhibition of MCF-7 and 2fTGH cancer cells induced by IFN-γ . This makes it a potential candidate for further research in cancer treatment.
Synthesis of 1,8-naphthyridines
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . 2-NP, containing a 1,8-naphthyridine core, plays a significant role in the synthesis of these compounds .
Antibacterial Applications
Gemifloxacin, a compound containing a 1,8-naphthyridine core similar to 2-NP, has reached the drug market for the treatment of bacterial infections . This suggests potential antibacterial applications for 2-NP.
Material Science Applications
1,8-Naphthyridines, the class of compounds to which 2-NP belongs, find use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . This indicates potential applications of 2-NP in material science.
Medicinal Chemistry Applications
1,8-Naphthyridine derivatives have demonstrated potential use in medicinal chemistry applications including anticancer, anti-inflammatory, antimicrobial, antihistaminic, antihypertensive, antimalarial, antiplatelet aggregation, gastric antisecretory, topoisomerase-II & AChE inhibitory activities . As a 1,8-Naphthyridine derivative, 2-NP may also have similar applications.
Mecanismo De Acción
2-(1,8-Naphthyridin-2-yl)phenol enhances IFN-γ-induced STAT1-dependent signaling, but not IFN-γ-induced STAT3-dependent signaling or TNF-α-induced NF-κB-dependent signaling in cell-based reporter assays . It increases IFN-γ-induced expression of the STAT1 target gene IRF3 and STAT1 phosphorylation in NIH3T3 cells .
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,8-naphthyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425411 | |
| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,8-Naphthyridin-2-yl)phenol | |
CAS RN |
65182-56-1 | |
| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-NP?
A1: 2-NP enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1) []. While the exact mechanism remains unclear, 2-NP appears to prolong the duration of STAT1 tyrosine phosphorylation induced by Interferon-gamma (IFN-γ) []. This sustained phosphorylation likely contributes to the amplified STAT1-dependent gene expression observed in the presence of 2-NP.
Q2: What are the potential anticancer effects of 2-NP?
A2: 2-NP demonstrated the ability to enhance the antiproliferative effects of IFN-γ in human cancer cell lines, specifically breast cancer and fibrosarcoma cells []. This effect was dependent on the presence of STAT1, as tumor cells lacking STAT1 were unaffected by both IFN-γ and 2-NP []. This suggests that 2-NP, by enhancing STAT1 activity, may have therapeutic potential in cancers where STAT1 plays a tumor-suppressive role.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






